

# (R)-(-)-Epichlorohydrin chemical properties and structure

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## Compound of Interest

Compound Name: (R)-(-)-Epichlorohydrin

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## (R)-(-)-Epichlorohydrin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-(-)-Epichlorohydrin** is a chiral epoxide of significant interest in the chemical and pharmaceutical industries. As a versatile bifunctional compound, it serves as a crucial building block in the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique stereochemistry and reactive epoxide and chloromethyl groups allow for the introduction of chirality and further functionalization, making it an invaluable synthon for drug development and material science. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of **(R)-(-)-epichlorohydrin**.

### Chemical Structure and Identification

**(R)-(-)-Epichlorohydrin**, with the IUPAC name (2R)-2-(chloromethyl)oxirane, is the (R)-enantiomer of epichlorohydrin. The molecule consists of a three-membered oxirane (epoxide) ring with a chloromethyl substituent. The "(R)" designation indicates the stereochemical configuration at the chiral carbon atom of the epoxide ring, and the "(-)" signifies its levorotatory optical activity.

Figure 1: Chemical Structure of **(R)-(-)-Epichlorohydrin**

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(2R)-2-(chloromethyl)oxirane[1]
Synonyms	(R)-(-)-2-(Chloromethyl)oxirane, (R)-1-Chloro-2,3-epoxypropane[2]
CAS Number	51594-55-9[1][3]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO[1][3]
SMILES String	C1C[C@H]1CO1[4]
InChI Key	BRLQWZUYTZBJKN-VKHMYHEASA-N[4]

## Physicochemical Properties

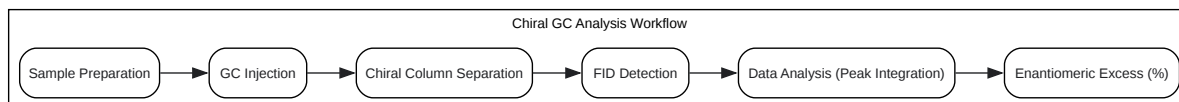
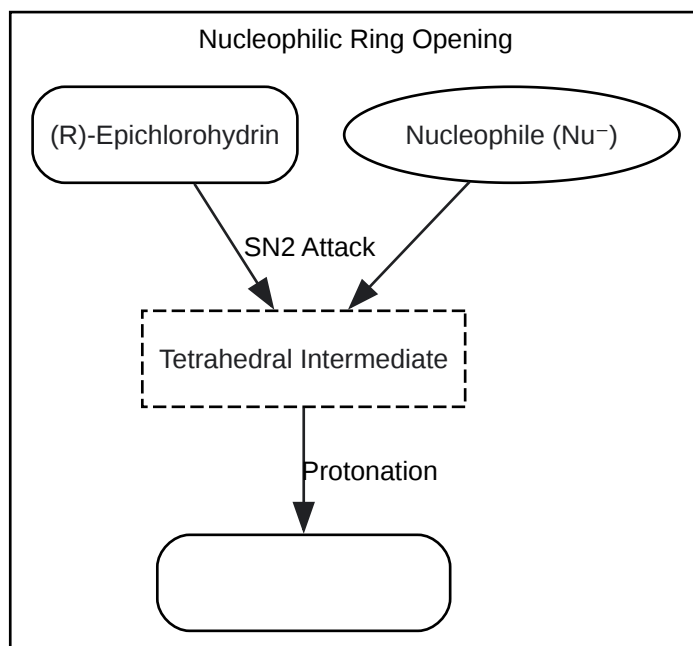
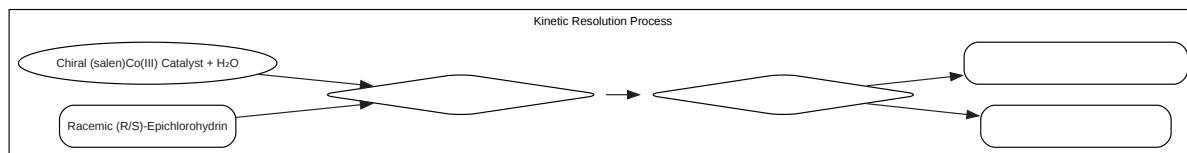
**(R)-(-)-Epichlorohydrin** is a colorless to light yellow liquid with a characteristic chloroform-like or garlic-like odor.[5] It is a volatile and highly reactive compound.

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	92.52 g/mol [1][3]
Appearance	Colorless to light yellow liquid[6][7]
Density	1.180 g/mL at 20 °C[3][4]
Boiling Point	114-116 °C[3][8][9]
Melting Point	-48 °C[3][6]
Flash Point	32 °C (closed cup)[4]
Vapor Pressure	10 mmHg at 16.6 °C[4][9]
Refractive Index	1.438 at 20 °C[4][6]
Optical Activity	[ $\alpha$ ] <sub>20/D</sub> -34° (c=1 in methanol)[4]
Solubility	Soluble in water[3][10], miscible with most organic solvents.[11]

## Synthesis of (R)-(-)-Epichlorohydrin

The enantioselective synthesis of **(R)-(-)-epichlorohydrin** is critical for its application in the pharmaceutical industry. While racemic epichlorohydrin is readily available, the separation of enantiomers or the direct asymmetric synthesis is required to obtain the pure (R)-enantiomer. A common and effective method is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin using a chiral catalyst.



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